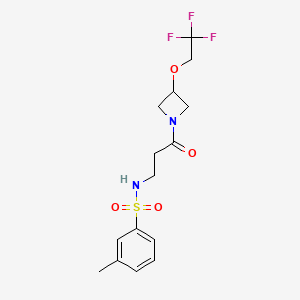

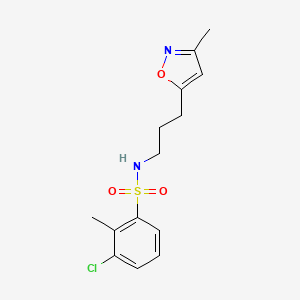

3-methyl-N-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

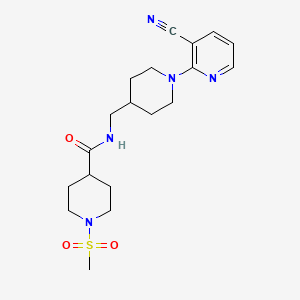

The compound "3-methyl-N-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)benzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of the benzenesulfonamide moiety, which is a common feature in many pharmacologically active compounds. The azetidinyl and trifluoroethoxy groups suggest potential for interaction with various biological targets, possibly including enzymes like carbonic anhydrases, which are known to be inhibited by sulfonamide-containing compounds .

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves multi-step reactions starting from substituted benzaldehydes or benzil and often includes the formation of intermediates such as azetidin-2-ones or pyrazoles . For instance, the synthesis of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones as building blocks for further chemical transformations is an example of the synthetic strategies employed in creating such complex molecules . These synthetic routes are designed to introduce various functional groups that confer the desired biological activity and physicochemical properties to the final product.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is critical in determining their biological activity. X-ray crystallographic analysis is often used to unambiguously confirm the structure of synthesized compounds, as seen in the study of 4,4'-disubstituted N–(2-hydroxypropyl)azetidin-2-one . The stereochemistry and the presence of specific substituents, such as the trifluoroethoxy group, can significantly influence the interaction of these molecules with their biological targets .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including reactions with nucleophiles, intramolecular cyclizations, and transformations into different heterocyclic structures . These reactions are often leveraged to create a diverse array of compounds with potential biological activities. For example, the transformation of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones into different CF3-containing structures demonstrates the versatility of these molecules as precursors in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of substituents like the trifluoroethoxy group can affect these properties, potentially improving the pharmacokinetic behavior of the compounds . The presence of chiral centers can also impact the biological activity, as the absolute stereochemistry can be crucial for the interaction with biological targets .

Scientific Research Applications

Synthesis and Material Science

- Ring-Expansion Reactions : The study by Suraj & K. Swamy (2022) explores transition metal-free reactions involving N-oxiranylmethyl benzenesulfonamide derivatives, yielding functionalized azetidines and other motifs. This indicates the potential for creating diverse organic compounds with significant applications in synthesis and material science (Suraj & Swamy, 2022).

Medicinal Chemistry and Pharmacology

- Anticancer and Antiviral Properties : The synthesis and evaluation of celecoxib derivatives, including those related to benzenesulfonamide, have shown promise in anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This highlights the compound's relevance in developing new therapeutic agents (Ş. Küçükgüzel et al., 2013).

- Antioxidant and Enzyme Inhibition : Compounds incorporating benzenesulfonamide and triazine motifs have shown antioxidant properties and inhibition of enzymes like acetylcholinesterase and tyrosinase, suggesting potential for treating neurodegenerative diseases and pigmentation disorders (Nabih Lolak et al., 2020).

UV Protection and Antimicrobial Applications

- Cotton Fabric Treatment : The use of thiazole azodyes containing sulfonamide moieties for dyeing cotton fabrics indicates potential for enhancing UV protection and antibacterial properties of textiles, suggesting applications in functional clothing and material treatment (H. Mohamed et al., 2020).

properties

IUPAC Name |

3-methyl-N-[3-oxo-3-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N2O4S/c1-11-3-2-4-13(7-11)25(22,23)19-6-5-14(21)20-8-12(9-20)24-10-15(16,17)18/h2-4,7,12,19H,5-6,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJORJUHTBXWAJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CC(C2)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline](/img/structure/B2502994.png)

![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2503007.png)

![N-cyclopropyl-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2503013.png)

![5-(4-chlorophenyl)-2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2503016.png)